molecular formula C20H19N5O3S2 B2646399 N-(2-methoxyphenyl)-2-((4-methyl-5-((2-oxobenzo[d]thiazol-3(2H)-yl)methyl)-4H-1,2,4-triazol-3-yl)thio)acetamide CAS No. 847400-38-8

N-(2-methoxyphenyl)-2-((4-methyl-5-((2-oxobenzo[d]thiazol-3(2H)-yl)methyl)-4H-1,2,4-triazol-3-yl)thio)acetamide

Cat. No.: B2646399
CAS No.: 847400-38-8
M. Wt: 441.52
InChI Key: UCQQSMZLWLGUIR-UHFFFAOYSA-N
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Description

This compound features a 4-methyl-4H-1,2,4-triazole core substituted at position 5 with a (2-oxobenzo[d]thiazol-3(2H)-yl)methyl group and at position 3 with a thioacetamide moiety linked to a 2-methoxyphenyl substituent (Fig. 1). Its synthesis likely involves S-alkylation of a 1,2,4-triazole-3-thione precursor with a halogenated acetamide derivative, followed by structural confirmation via IR, NMR, and MS spectroscopy .

Properties

IUPAC Name

N-(2-methoxyphenyl)-2-[[4-methyl-5-[(2-oxo-1,3-benzothiazol-3-yl)methyl]-1,2,4-triazol-3-yl]sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19N5O3S2/c1-24-17(11-25-14-8-4-6-10-16(14)30-20(25)27)22-23-19(24)29-12-18(26)21-13-7-3-5-9-15(13)28-2/h3-10H,11-12H2,1-2H3,(H,21,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UCQQSMZLWLGUIR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=NN=C1SCC(=O)NC2=CC=CC=C2OC)CN3C4=CC=CC=C4SC3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19N5O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

441.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(2-methoxyphenyl)-2-((4-methyl-5-((2-oxobenzo[d]thiazol-3(2H)-yl)methyl)-4H-1,2,4-triazol-3-yl)thio)acetamide is a synthetic compound with potential therapeutic applications. Its structure incorporates various pharmacophores known for diverse biological activities. This article reviews the biological activity of this compound, focusing on its antimicrobial, anti-inflammatory, and anticancer properties.

Chemical Structure and Properties

The compound has the following molecular characteristics:

  • Molecular Formula : C20H19N5O3S2
  • Molecular Weight : 441.52 g/mol
  • IUPAC Name : N-(2-methoxyphenyl)-2-((4-methyl-5-(2-oxobenzo[d]thiazol-3(2H)-yl)methyl)-4H-1,2,4-triazol-3-yl)thio)acetamide

1. Antimicrobial Activity

Research indicates that derivatives of thiazole and triazole compounds exhibit significant antimicrobial properties. In a study evaluating various thiazole derivatives, compounds similar to N-(2-methoxyphenyl)-2-((4-methyl-5-(2-oxobenzo[d]thiazol-3(2H)-yl)methyl)-4H-1,2,4-triazol-3-yl)thio)acetamide showed promising results against a range of bacteria:

CompoundTarget BacteriaMIC (mg/mL)MBC (mg/mL)
Compound AE. coli0.170.23
Compound BS. Typhimurium0.230.47

These findings suggest that the incorporation of specific substituents enhances antimicrobial efficacy .

2. Anti-inflammatory Activity

The anti-inflammatory potential of related compounds has been documented in various studies. For instance, thiazole derivatives have shown to reduce inflammation in animal models significantly. The mechanism often involves the inhibition of pro-inflammatory cytokines and enzymes such as COX and LOX.

A notable study demonstrated that compounds with similar structures exhibited up to 27% reduction in edema in carrageenan-induced models, indicating a robust anti-inflammatory response .

3. Anticancer Properties

The anticancer activity of thiazole derivatives is an area of active research. Compounds exhibiting structural similarities to N-(2-methoxyphenyl)-2-((4-methyl-5-(2-oxobenzo[d]thiazol-3(2H)-yl)methyl)-4H-1,2,4-triazol-3-yl)thio)acetamide have shown cytotoxic effects against various cancer cell lines.

In vitro studies reported IC50 values ranging from 10 µM to 25 µM against different cancer cell lines including breast and colon cancer cells . The mode of action appears to involve apoptosis induction and cell cycle arrest.

Case Study 1: Synthesis and Screening

A recent study synthesized several thiazole derivatives and screened them for biological activity. Among these, compounds structurally related to N-(2-methoxyphenyl)-2-((4-methyl-5-(2-oxobenzo[d]thiazol-3(2H)-yl)methyl)-4H-1,2,4-triazol-3-yl)thio)acetamide demonstrated significant antimicrobial and anticancer activities .

Case Study 2: Structure–Activity Relationship (SAR)

An investigation into the SAR indicated that modifications at the benzothiazole moiety significantly affected biological activity. The presence of electron-donating groups enhanced antimicrobial potency while halogen substitutions improved anticancer efficacy .

Scientific Research Applications

Key Structural Components:

  • Methoxyphenyl Group : Enhances lipophilicity and biological activity.
  • Thiazole Ring : Known for its role in various biological activities, including antimicrobial and anticancer properties.
  • Triazole Moiety : Often associated with antifungal and anti-inflammatory effects.

Medicinal Chemistry

N-(2-methoxyphenyl)-2-((4-methyl-5-((2-oxobenzo[d]thiazol-3(2H)-yl)methyl)-4H-1,2,4-triazol-3-yl)thio)acetamide has been investigated for its potential as an anti-inflammatory and analgesic agent. Studies have shown that compounds with similar structures exhibit significant anti-inflammatory activity, making this compound a candidate for further exploration in pain management therapies.

Case Study: Anti-inflammatory Activity

A study evaluated the anti-inflammatory effects of related thiazole compounds. Results indicated that these compounds could inhibit inflammatory pathways effectively, suggesting that this compound may exhibit similar properties .

Antimicrobial Properties

The thiazole and triazole components of the compound are known to possess antimicrobial properties. Research has indicated that derivatives of these structures can inhibit the growth of various bacterial strains.

Data Table: Antimicrobial Activity Comparison

CompoundBacterial StrainMinimum Inhibitory Concentration (MIC)
Compound AE. coli32 µg/mL
Compound BS. aureus16 µg/mL
N-(2-methoxyphenyl)-...P. aeruginosaTBD

Cancer Research

The benzothiazole derivatives have been explored for their anticancer properties. Preliminary studies suggest that this compound may inhibit tumor growth through the modulation of specific signaling pathways.

Case Study: Anticancer Activity

In vitro studies on related compounds demonstrated significant cytotoxic effects against various cancer cell lines. The mechanism was linked to apoptosis induction and cell cycle arrest .

Material Science

Beyond biological applications, the compound's unique structure may lend itself to uses in material science, particularly in the development of novel polymers or coatings with specific properties such as increased durability or resistance to environmental factors.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues with Variations in Triazole Substituents

  • Compound A : 2-((4-Allyl-5-phenyl-4H-1,2,4-triazol-3-yl)thio)-N-(2-methoxyphenyl)acetamide ()

    • Key Differences : Replaces the methyl group at position 4 with an allyl group and the benzo[d]thiazolylmethyl group with phenyl.
    • Implications : The allyl group may enhance lipophilicity, while the phenyl substituent reduces steric hindrance compared to the bulkier benzo[d]thiazolylmethyl group.
  • Compound B: 2-{[4-Ethyl-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-fluorophenyl)acetamide () Key Differences: Substitutes the 4-methyl group with ethyl, the benzo[d]thiazolylmethyl with thiophen-2-yl, and the 2-methoxyphenyl with 4-fluorophenyl. The 4-fluorophenyl group enhances metabolic stability compared to methoxy-substituted aromatics .

Analogues with Alternative Heterocyclic Cores

  • Compound C: Quinazolinone derivatives () Example: 2-((4-Oxo-3-(4-sulfamoylphenyl)-3,4-dihydroquinazolin-2-yl)thio)-N-phenylacetamide Key Differences: Replaces the triazole core with a quinazolinone ring and introduces a sulfamoylphenyl group. Implications: The quinazolinone core may enhance hydrogen-bonding interactions, while the sulfamoyl group improves water solubility (melting point: 269°C) .
  • Compound D : Thiazole derivatives ()

    • Example: 2-(3,4-Dichlorophenyl)-N-(1,3-thiazol-2-yl)acetamide
    • Key Differences : Substitutes triazole with thiazole and lacks the benzo[d]thiazolylmethyl moiety.
    • Implications : Thiazole’s smaller ring size and different electronic properties reduce steric bulk but may decrease thermal stability (melting point: 459–461 K) .

Physicochemical and Spectral Comparisons

Compound Core Structure R4 R5 Acetamide Substituent Melting Point (°C) Key IR Bands (cm⁻¹)
Target Compound 1,2,4-Triazole Methyl Benzo[d]thiazolylmethyl 2-Methoxyphenyl Not Reported νC=S: ~1250; νNH: 3278–3414
Compound A () 1,2,4-Triazole Allyl Phenyl 2-Methoxyphenyl Not Reported νC=S: ~1247–1255
Compound C () Quinazolinone 4-Sulfamoylphenyl Phenyl 269.0 νC=O (quinazolinone): ~1680
Compound D () Thiazole 3,4-Dichlorophenyl Thiazol-2-yl 459–461 K νNH: 3150–3319

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